3-Butenyltrimethylsilane - 763-13-3

3-Butenyltrimethylsilane

Catalog Number: EVT-319471
CAS Number: 763-13-3
Molecular Formula: C7H16Si
Molecular Weight: 128.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Butenyltrimethylsilane is an organosilicon compound primarily utilized as a monomer in the synthesis of various polymers. [, , ] It plays a crucial role in developing materials with specific properties for applications like electron beam lithography and dry etching processes. [, ]

Synthesis Analysis

3-Butenyltrimethylsilane serves as a vital monomer in synthesizing organosilicon polymers, particularly poly(3-butenyltrimethylsilane sulfone). [] This polymer exhibits properties that make it suitable for applications requiring high sensitivity to electron beams, making it valuable in microfabrication processes. [, , ]

Electron Beam Lithography

Poly(3-butenyltrimethylsilane sulfone) has demonstrated its effectiveness as a positive electron beam resist in high-resolution lithographic processes. [, , ] Its high sensitivity allows for the rapid fabrication of nanometer-sized structures, which is crucial in creating integrated circuits and other microelectronic components. [, ]

Dry Etching Processes

The ability of 3-Butenyltrimethylsilane to form a protective silicon dioxide layer upon oxidation makes it valuable in dry etching processes. [, ] This characteristic enables its use in creating etch masks, ensuring precise material removal during the fabrication of optoelectronic devices like diffraction gratings. []

Copolymerization Studies

3-Butenyltrimethylsilane is utilized in copolymerization studies with other monomers like styrene and ethylene to investigate the properties and applications of the resulting copolymers. [, ] This research helps understand the behavior of different monomer combinations and their potential in developing new materials with tailored properties.

Mechanism of Action
  • In electron beam lithography: Poly(3-butenyltrimethylsilane sulfone), derived from 3-Butenyltrimethylsilane, functions as a positive electron beam resist. Upon exposure to the electron beam, the polymer undergoes chain scission, increasing its solubility in developer solutions. This allows for the selective removal of exposed areas, creating the desired pattern. []

  • In dry etching processes: The silicon present in 3-Butenyltrimethylsilane plays a crucial role. When subjected to oxygen plasma, the silicon is oxidized to form a protective silicon dioxide layer, effectively acting as an etch mask for underlying materials. []

Physical and Chemical Properties Analysis
  • Poly(3-butenyltrimethylsilane sulfone):

    • Thermally stable in air up to 170-180°C. []
    • Glass transition temperature (Tg) of 120°C. []
    • Soluble in common organic solvents like cyclopentanone and chlorobenzene. []
    • High sensitivity to electron beam radiation (1.0-1.5 μC/cm2). []
    • Good contrast (1.3-2.5) when used as an electron beam resist. []
  • 3-Butenyltrimethylsilane:

    • Susceptible to oxidation in the presence of oxygen plasma, forming silicon dioxide. []

Poly(3-butenyltrimethylsilane sulfone) (PBTMSS)

Compound Description: Poly(3-butenyltrimethylsilane sulfone) (PBTMSS) is a sensitive positive organosilicon electron-beam resist used in nanolithography. [, , , ] It exhibits high sensitivity to electron beams and can be used to create nanometer-sized patterns. [, ] PBTMSS is also resistant to oxygen plasma, making it suitable for use in two-layer resist systems. [] In these systems, PBTMSS acts as the imaging layer, while a more robust material, such as diamond-like carbon or polyimide, serves as the bottom layer. [, , , ] Upon exposure to an electron beam and subsequent development, PBTMSS can be oxidized to silicon dioxide, which acts as a mask for etching the bottom layer. [] This allows for the transfer of the pattern to the substrate. [, ]

Relevance: PBTMSS is directly synthesized from 3-Butenyltrimethylsilane via copolymerization with sulfur dioxide. [] This polymerization reaction introduces the sulfone functionality and transforms the monomeric silane compound into a high-molecular-weight polymer suitable for lithographic applications.

Allyltrimethylsilane

Compound Description: Allyltrimethylsilane is a silicon-containing organic compound used as a monomer in polymerization reactions. [] It has been investigated for its copolymerization behavior with styrene and 3-Butenyltrimethylsilane using Ziegler catalysts. [] These studies revealed that the resulting copolymers could be separated into fractions with distinct compositions, suggesting the presence of different active sites on the catalytic surface. []

4-Pentenyltrimethylsilane and 5-Hexenyltrimethylsilane

Compound Description: 4-Pentenyltrimethylsilane and 5-Hexenyltrimethylsilane are organosilicon compounds used in copolymerization reactions with ethylene. [] These copolymerizations, catalyzed by ethylenebis(indenyl)zirconium dichloride/methylaluminoxane, produce novel copolymers with varying chain lengths and properties. []

2,2,3,3-Tetramethylcyclopropyltrimethylsilane

Compound Description: 2,2,3,3-Tetramethylcyclopropyltrimethylsilane is a cyclic organosilicon compound synthesized by reacting 2,2,3,3-tetramethylcyclopropyllithium with trimethylchlorosilane. []

Relevance: While not directly derived from 3-Butenyltrimethylsilane, the synthesis of 2,2,3,3-Tetramethylcyclopropyltrimethylsilane involves trimethylchlorosilane, a key reagent also used in the synthesis of 3-Butenyltrimethylsilane derivatives. [] This highlights the importance of trimethylchlorosilane as a building block for various organosilicon compounds, including those related to 3-Butenyltrimethylsilane.

Properties

CAS Number

763-13-3

Product Name

3-Butenyltrimethylsilane

IUPAC Name

but-3-enyl(trimethyl)silane

Molecular Formula

C7H16Si

Molecular Weight

128.29 g/mol

InChI

InChI=1S/C7H16Si/c1-5-6-7-8(2,3)4/h5H,1,6-7H2,2-4H3

InChI Key

QZGSLTWDWCYCME-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCC=C

Canonical SMILES

C[Si](C)(C)CCC=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.